

Confirming the Structure of 3-Bromo-N,4-dimethylaniline: A Comparative Guide

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Compound of Interest

Compound Name: 3-Bromo-N,4-dimethylaniline

Cat. No.: B180568

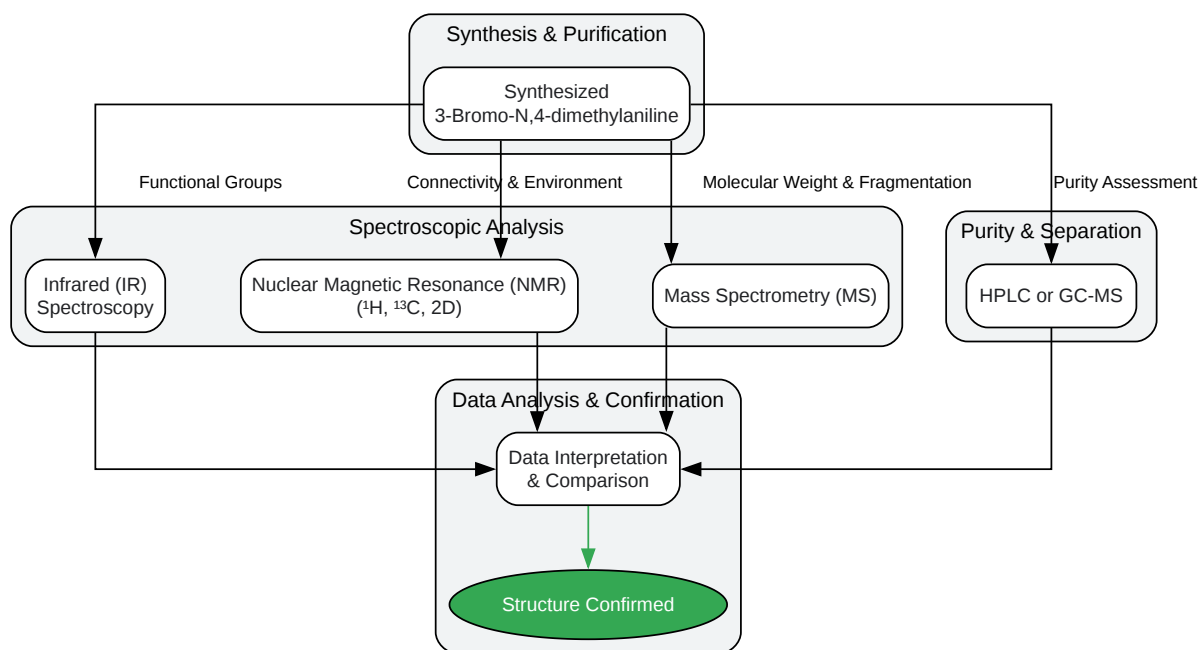
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For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comparative framework for confirming the structure of **3-Bromo-N,4-dimethylaniline** and its derivatives. By leveraging experimental data from analogous compounds and established analytical techniques, this guide offers a robust methodology for structural elucidation.

This guide presents a comparison of expected analytical data for **3-Bromo-N,4-dimethylaniline** with available data for its isomers and related precursors. This comparative approach is essential when reference spectra for the exact compound of interest are not publicly available.

Workflow for Structural Confirmation

The structural confirmation of a synthesized compound like **3-Bromo-N,4-dimethylaniline** follows a logical progression of analytical techniques. Each method provides a piece of the puzzle, and together they offer a comprehensive picture of the molecule's identity and purity.



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Caption: Workflow for the structural confirmation of **3-Bromo-N,4-dimethylaniline**.

Comparative Spectroscopic Data

The following tables summarize the expected and available spectroscopic data for **3-Bromo-N,4-dimethylaniline** and its related isomers. This data is crucial for comparison with experimentally obtained spectra.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound	Aromatic Protons	N-CH ₃	Ar-CH ₃
3-Bromo-N,4-dimethylaniline (Predicted)	~7.2 (d), ~6.8 (dd), ~6.6 (d)	~2.9 (s)	~2.3 (s)
2-Bromo-N,4-dimethylaniline	7.30 (t), 7.08-7.03 (m), 6.61-6.56 (m)[1]	2.91 (s)[1]	2.27 (s)[1]
3-Bromo-N,N-dimethylaniline	Aromatic region signals	2.93 (s)	N/A
4-Bromo-N,N-dimethylaniline	7.25-7.35 (d), 6.6-6.7 (d)	2.9 (s)	N/A
3-Bromo-4-methylaniline	Aromatic region signals	N/A	2.2 (s)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound	Aromatic Carbons	N-CH ₃	Ar-CH ₃
3-Bromo-N,4-dimethylaniline (Predicted)	~150 (C-N), ~138 (C-CH ₃), ~132 (C-Br), ~130, ~115, ~110	~40	~18
2-Bromo-N,4-dimethylaniline	146.14, 132.15, 129.56, 123.87, 110.46, 108.31[1]	30.64[1]	17.04[1]
3-Bromo-N,N-dimethylaniline	Signals in aromatic region	~40	N/A
4-Bromo-N,N-dimethylaniline	Signals in aromatic region	~40	N/A
4-Bromo-3-methylaniline	Aromatic signals[2]	N/A	Signal for methyl carbon[2]

Table 3: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments
3-Bromo-N,4-dimethylaniline	200/202 (due to Br isotopes)	[M-CH ₃] ⁺ , [M-Br] ⁺
3-Bromo-N,N-dimethylaniline	200/202[3]	185/187 ([M-CH ₃] ⁺)[3]
4-Bromoaniline	171/173	[M-Br] ⁺ (92)[4]
Dimethylamine	45	44, 30, 15[5]

Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound	N-H Stretch	C-H (Aromatic)	C-H (Aliphatic)	C-N Stretch	C-Br Stretch
3-Bromo-N,4-dimethylaniline (Predicted)	N/A (tertiary amine)	~3000-3100	~2850-2960	~1250-1350	~500-600
3-Bromo-N,N-dimethylaniline	N/A[3]	Present[3]	Present[3]	Present[3]	Present[3]
3-Bromo-4-methylaniline	~3300-3500 (primary amine)[6][7]	Present[6][7]	Present[6][7]	Present[6][7]	Present[6][7]
4-Bromo-3-methylaniline	~3300-3500 (primary amine)[8]	Present[8]	Present[8]	Present[8]	Present[8]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.

- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum.
 - If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity.
- Data Analysis:
 - Process the spectra (Fourier transform, phase correction, baseline correction).
 - Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.
 - Analyze chemical shifts, coupling constants, and multiplicities to assign signals to specific protons and carbons.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Sample Preparation:
 - For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

- For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
- Data Acquisition:
 - Introduce the sample into the ion source (e.g., electron ionization for GC-MS, electrospray ionization for LC-MS).
 - Acquire the mass spectrum over a suitable mass range.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$). Note the characteristic isotopic pattern for bromine (^{19}Br and ^{81}Br in an approximate 1:1 ratio).
 - Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of a methyl group, loss of a bromine atom).

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation:
 - For liquids, a small drop can be placed between two salt plates (e.g., NaCl).
 - For solids, the sample can be analyzed using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
- Data Acquisition:
 - Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
- Data Analysis:
 - Identify characteristic absorption bands for functional groups such as C-H (aromatic and aliphatic), C-N, and C-Br bonds.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

- Objective: To assess the purity of the compound and as an alternative analytical method.
- Instrumentation: An HPLC system with a suitable detector (e.g., UV) or a GC system with a flame ionization detector (FID) or coupled to a mass spectrometer (MS).^{[6][9]}
- Methodology: The choice between HPLC and GC-MS depends on the volatility and thermal stability of the aniline derivative.^[6] HPLC is versatile for a wide range of anilines without derivatization, while GC-MS offers high sensitivity, though it may require derivatization to increase volatility.^[6]
- Sample Preparation: Dissolve the sample in a suitable solvent and dilute to an appropriate concentration.^[9]
- Data Analysis: A single, sharp peak in the chromatogram is indicative of a pure compound. The retention time can be used for identification if a standard is available.

By following this structured approach of data comparison and standardized experimental protocols, researchers can confidently confirm the structure of **3-Bromo-N,4-dimethylaniline** and its derivatives, ensuring the integrity and reliability of their scientific findings.

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